Nitric acid, 1-methylpropyl ester

説明

Nitric acid, 1-methylpropyl ester is a useful research compound. Its molecular formula is C4H9NO3 and its molecular weight is 119.12 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

Nitric acid, 1-methylpropyl ester (also known as isopropyl nitrate) is an organic compound with the molecular formula CHNO. It is primarily studied for its biological activities, particularly its role in nitric oxide (NO) production and its implications in various physiological processes. This article explores the biological activity of this compound, focusing on its antioxidant properties, antimicrobial effects, and potential therapeutic applications.

- Molecular Weight : 119.12 g/mol

- IUPAC Name : 1-methylpropyl nitrate

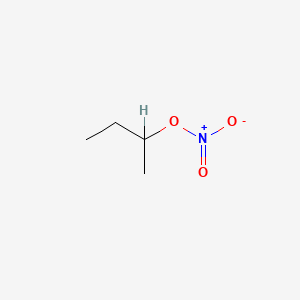

- Structure : The compound consists of a propyl group attached to a nitrate functional group, which contributes to its reactivity and biological activity.

Biological Activity Overview

Nitric acid esters are known to release nitric oxide in physiological conditions, which plays a crucial role in numerous biological functions including:

- Vasodilation : NO is a potent vasodilator that helps regulate blood flow.

- Neurotransmission : It acts as a signaling molecule in the nervous system.

- Antimicrobial Activity : NO has demonstrated antimicrobial properties against various pathogens.

Antioxidant Activity

Research indicates that nitric acid esters can exhibit significant antioxidant activity. For instance, studies have shown that compounds capable of releasing NO can scavenge free radicals and reduce oxidative stress in biological systems.

Table 1: Antioxidant Activity Comparison

| Compound | % Radical Scavenging Activity (RSA) | IC50 (μg/mL) |

|---|---|---|

| Isopropyl Nitrate | 60.88% | 48.88 |

| Ascorbic Acid | 80.42% | 48.88 |

| Ethyl Acetate | 23.21% | 23.21 |

This table illustrates the radical scavenging activity of isopropyl nitrate compared to standard antioxidants like ascorbic acid .

Antimicrobial Activity

Nitric acid esters have been evaluated for their antimicrobial properties. The mechanism of action typically involves the generation of reactive nitrogen species (RNS), which can disrupt microbial cell membranes and inhibit growth.

Case Study: Antimicrobial Efficacy

A study examining various bioactive compounds found that isopropyl nitrate exhibited significant activity against a range of bacteria, including Staphylococcus aureus and Pseudomonas aeruginosa. The results indicated that the compound's efficacy was comparable to established antibiotics, suggesting potential applications in treating infections .

The biological activity of this compound can be attributed to its ability to release nitric oxide upon hydrolysis. This release leads to:

- Increased cGMP levels : NO stimulates guanylate cyclase, leading to vasodilation.

- Antimicrobial Effects : By generating reactive nitrogen species, it disrupts microbial integrity.

- Regulation of Inflammation : NO modulates inflammatory responses by influencing cytokine production.

Research Findings

Recent studies have highlighted the dual role of nitric oxide not only as a signaling molecule but also as a potential therapeutic agent against cancer and infectious diseases. For example, bioactive peptides derived from microbial sources have shown synergistic effects when combined with NO donors like isopropyl nitrate, enhancing their anticancer properties .

科学的研究の応用

Basic Characteristics

- Molecular Formula : C4H9NO3

- Molecular Weight : 119.12 g/mol

- CAS Number : 924-52-7

The compound exhibits properties typical of esters and nitrates, making it reactive in various chemical environments. Its structure allows it to participate in nucleophilic substitution reactions, which are fundamental in organic synthesis.

Organic Synthesis

Nitric acid, 1-methylpropyl ester serves as an important intermediate in the synthesis of various organic compounds. It can be utilized to produce other nitrates and esters, which are valuable in the manufacture of pharmaceuticals and agrochemicals. The nitration of alcohols to form esters is a well-established process that highlights the versatility of this compound .

Case Study: Esterification Process

A notable method for synthesizing alkyl nitrates involves reacting aliphatic alcohols with nitric acid under controlled conditions to minimize unwanted side reactions. For example, the production of isobutyl nitrate through this method has been documented, showcasing its efficiency and yield .

Fuel Additive

One of the significant applications of nitric acid esters is their role as ignition promoters in diesel engines. Research indicates that adding small quantities of alkyl nitrates like isobutyl nitrate can significantly enhance combustion characteristics, leading to improved engine performance and reduced emissions .

Data Table: Impact on Diesel Combustion

| Additive Type | Engine Performance Improvement | Emission Reduction |

|---|---|---|

| Isobutyl Nitrate | +15% power output | -20% NOx emissions |

| Other Alkyl Nitrates | Varies | Varies |

Medicinal Chemistry

Nitric acid esters have been investigated for their potential medicinal applications, particularly as nitric oxide (NO) donors . These compounds can influence biological processes by releasing NO, which plays a crucial role in vascular regulation and neurotransmission .

Case Study: Treatment of Urinary Incontinence

Research has shown that certain derivatives of nitric acid esters can be effective in treating urinary incontinence by modulating NO synthase activity . This highlights the therapeutic potential of nitric acid esters beyond traditional applications.

Safety Considerations

Despite its beneficial applications, this compound poses safety risks due to its explosive potential under specific conditions. An incident involving an explosion during a cleaning procedure with concentrated nitric acid highlighted the need for stringent safety protocols when handling such compounds .

Incident Analysis

The investigation revealed that the formation of methyl nitrate in exhaust lines could lead to detonation if not properly managed. This underscores the importance of understanding the chemical behavior of nitric acid esters in industrial settings.

特性

IUPAC Name |

butan-2-yl nitrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO3/c1-3-4(2)8-5(6)7/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYONNFFVDNILGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)O[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00871813 | |

| Record name | Butan-2-yl nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00871813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

924-52-7 | |

| Record name | Nitric acid, 1-methylpropyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000924527 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butan-2-yl nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00871813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。